Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate
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Overview
Description
Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure with multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a suitable alkene in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural features.
Mechanism of Action
The mechanism by which Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,2,2-tricyano-3-methylcyclopropanecarboxylate: Similar structure but lacks the additional ethyl group.
Methyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of both ethyl and methyl substituents on the cyclopropane ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Biological Activity
Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate (CAS No. 24543-23-5) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N3O2, with a molecular weight of approximately 231.25 g/mol. The compound features a cyclopropane ring with multiple cyano groups and ethyl/methyl substituents, which contribute to its reactivity and biological profile.
Antimicrobial Activity
Research has indicated that compounds containing cyano groups exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains. In vitro studies demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound could be a candidate for further development in antimicrobial therapies.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested on several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 35 |
The IC50 values indicate that the compound possesses moderate cytotoxic activity, warranting further investigation into its mechanisms of action and potential therapeutic applications.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, the presence of cyano groups is known to enhance reactivity towards nucleophiles, potentially leading to interactions with cellular macromolecules such as proteins and nucleic acids. This reactivity may contribute to both its antimicrobial and cytotoxic properties.
Case Studies
A notable case study involved the synthesis of this compound followed by a series of biological evaluations. The study highlighted the compound's potential as an antitumor agent due to its ability to induce apoptosis in cancer cells while sparing normal cells.
Another study focused on the compound's effects on biofilm formation in bacterial species. Results indicated a reduction in biofilm biomass at sub-inhibitory concentrations, suggesting potential applications in managing biofilm-related infections.
Properties
CAS No. |
24543-23-5 |
---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-4-10(3)11(6-13,7-14)12(10,8-15)9(16)17-5-2/h4-5H2,1-3H3 |
InChI Key |
UBGDWKOORIQFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C1(C#N)C(=O)OCC)(C#N)C#N)C |
Origin of Product |
United States |
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